3-Bromobenzoic Anhydride (CAS 6268-21-9): A Technical Whitepaper on Bifunctional Reactivity and Advanced Synthetic Workflows
3-Bromobenzoic Anhydride (CAS 6268-21-9): A Technical Whitepaper on Bifunctional Reactivity and Advanced Synthetic Workflows
Executive Summary
As a Senior Application Scientist, I approach 3-bromobenzoic anhydride (CAS 6268-21-9) not merely as a static chemical entity, but as a highly dynamic, bifunctional platform. In advanced drug development and materials science, the strategic selection of reagents dictates both yield and downstream versatility. 3-bromobenzoic anhydride offers a unique dual-reactivity profile: it serves as an highly activated acyl donor for nucleophilic substitutions and provides an orthogonal aryl bromide handle for transition-metal-catalyzed cross-coupling. This whitepaper deconstructs its physicochemical properties, mechanistic advantages, and field-proven experimental workflows.
Physicochemical Data & Structural Causality
Understanding the baseline physical properties of 3-bromobenzoic anhydride is critical for predicting its behavior in complex solvent systems and thermal environments. The high density and molecular weight are direct consequences of the heavy bromine isotopes, which also influence its crystallization thermodynamics.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication |
| CAS Number | 6268-21-9 | Standardized registry identifier . |
| Molecular Formula | C₁₄H₈Br₂O₃ | Dictates stoichiometric calculations in coupling reactions[1]. |
| Molecular Weight | 384.02 g/mol | High mass requires careful mass-to-mole conversion during scale-up. |
| Density | 1.752 g/cm³ | High density impacts phase separation dynamics in liquid-liquid extractions [2]. |
| GHS Classification | H302, H315, H319, H335 | Necessitates strict PPE; causes skin/eye/respiratory irritation[3]. |
Mechanistic Reactivity Profile
The architectural brilliance of 3-bromobenzoic anhydride lies in its meta-substituted bromine atoms.
Inductive Activation of Acylation: Unlike standard benzoic anhydride, the meta-bromo substituent exerts a strong electron-withdrawing inductive effect (-I). This electronic descreening increases the partial positive charge (electrophilicity) on the anhydride carbonyl carbons [4]. Consequently, nucleophilic attack by hindered alcohols or weak amines is kinetically accelerated, resulting in higher yields of the corresponding esters or amides.
Orthogonal Cross-Coupling Potential: Once the acylation event is complete, the resulting 3-bromobenzoyl moiety retains its C–Br bond. This bond serves as a dormant electrophile, primed for downstream functionalization via palladium or copper-catalyzed transmetalation pathways (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings) [5].
Bifunctional reactivity pathways of 3-bromobenzoic anhydride.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical observations directly confirm the chemical mechanism.
Protocol A: Enantioselective CuH-Catalyzed Reductive Coupling
This protocol utilizes 3-bromobenzoic anhydride as an activated electrophile in the reductive coupling with aryl alkenes, driven by a copper-hydride catalyst [6].
Causality Check: Dimethoxymethylsilane (DMMS) is utilized as the hydride source. The chiral ligand (Ph-BPE) dictates the facial selectivity of the hydrometalation step, ensuring high enantiomeric excess (ee).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Within a nitrogen-filled glove box, combine the aryl alkene (1.0 equiv), 3-bromobenzoic anhydride (2.0 equiv, 768 mg), and the Cu/Ph-BPE catalyst complex in anhydrous THF. Causality: Nitrogen is thermodynamically necessary to prevent the premature oxidation of the Cu(I) species and the hydrolysis of the silane[6].
-
Silane Activation: Add DMMS (4.0 equiv). The solution will shift to a deep yellow/red, visually confirming the formation of the active CuH species[6].
-
Thermal Incubation: Seal the reaction tube, remove it from the glove box, and heat at 40 °C for 36 hours[7].
-
Self-Validating Quench: Cool to room temperature and slowly add saturated aqueous NaHCO₃. Validation: The evolution of CO₂ gas indicates the neutralization of unreacted anhydride and acidic byproducts. The cessation of bubbling confirms the quench is complete[6].
-
Desilylation: Extract with EtOAc, concentrate, and stir the crude residue with saturated NH₄F in MeOH for 30 minutes. Causality: The hard fluoride nucleophile selectively attacks the hard silicon center of the silyl byproducts, driving the equilibrium forward via strong Si–F bond formation, liberating the pure organic product[6].
-
Purification: Isolate the product via silica gel column chromatography (15% Et₂O in hexanes)[6].
Step-by-step workflow for CuH-catalyzed reductive coupling.
Protocol B: Synthesis of Flame-Retardant Polyester Polyols
Phthalic anhydride polyester polyol synthesis is often plagued by the formation of non-reactive cyclic lactones, which act as unwanted plasticizers. By substituting standard anhydrides with halogenated variants like 3-bromobenzoic anhydride, researchers impart critical flame-retardant properties to the final polyurethane foam [8]. The bromine atoms act as gas-phase radical scavengers during combustion[9].
Step-by-Step Methodology:
-
Monomer Blending: Combine the alcohol component (e.g., diethylene glycol) with 3-bromobenzoic anhydride in a molar ratio of 1.3–7.0:1[8].
-
First-Stage Esterification: Elevate the system temperature to 180–220 °C. Causality: This temperature range provides the activation energy required for the initial ring-opening and esterification while preventing thermal degradation of the brominated aromatic ring. Monitor until the system acid value (M1) reaches 20–80 mgKOH/g[8].
-
Second-Stage Polymerization: Increase temperature to 220–250 °C. Add a transesterification catalyst (e.g., tetraisopropyl titanate) to accelerate chain extension[8].
-
Vacuum Distillation (Self-Validating Step): Apply a vacuum of -0.095 MPa. Causality: Le Chatelier's principle dictates that removing water and volatile cyclic lactones drives the polycondensation equilibrium forward. The reaction is complete (self-validated) when the final acid value (M3) drops below 5.0 mgKOH/g, ensuring no unreacted acidic monomers remain to compromise the polyurethane formulation[8].
References
-
XiXisys. "GHS 11 (Rev.11) SDS - CAS: 6268-21-9". Available at:[Link]
-
Bandar, J. S., et al. "Enantioselective CuH-Catalyzed Reductive Coupling of Aryl Alkenes and Activated Carboxylic Acids". Semantic Scholar. Available at: [Link]
- Google Patents. "Phthalic anhydride polyester polyol and preparation method thereof (Patent CN110698659A)".
-
CORE. "Development of new reactions catalyzed by copper(I) complexes using silylboranes and bisboronates as pronucleophiles". Available at: [Link]
Sources
- 1. 3-溴苯甲酸酐 | CAS:6268-21-9 | 福来兹-品类齐全、品质保障、配送及时、畅选无忧 [forlights.cn]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6268-21-9 Name: [xixisys.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6268-21-9 Name: [xixisys.com]
- 4. dokumen.pub [dokumen.pub]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN110698659A - Phthalic anhydride polyester polyol and preparation method thereof - Google Patents [patents.google.com]
- 9. CN110698659A - Phthalic anhydride polyester polyol and preparation method thereof - Google Patents [patents.google.com]
